![molecular formula C21H21N3O2 B2967772 N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide CAS No. 2418648-59-4](/img/structure/B2967772.png)
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibitory effects are essential for the regulation of neuronal activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which can have therapeutic implications for various neurological disorders.
Mechanism Of Action
CPP-115 works by inhibiting the enzyme N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which is responsible for the breakdown of N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain. N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. The increase in N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels caused by CPP-115 can lead to a reduction in neuronal excitability, which can have therapeutic implications for various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of CPP-115 is its selectivity for N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide transaminase, which reduces the potential for off-target effects. Additionally, CPP-115 has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of CPP-115 is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of alcohol use disorder, as N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been implicated in the neurobiology of alcohol dependence. Additionally, further studies are needed to investigate the long-term safety and efficacy of CPP-115 in animal models and humans. Finally, the development of more efficient synthesis methods for CPP-115 could improve its accessibility for research purposes.
Synthesis Methods
CPP-115 is synthesized through a multi-step process involving several chemical reactions. The starting materials for the synthesis are cyclohexanone, 2,3-dihydro-1-benzofuran, and pyridine-3-carboxylic acid. The synthesis involves the formation of several intermediates, including the formation of the cyano group and the carboxamide group. The final step involves the purification of the product through recrystallization.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 can increase N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, CPP-115 has been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-21(7-2-1-3-8-21)24-20(25)18-11-17(12-23-13-18)15-4-5-19-16(10-15)6-9-26-19/h4-5,10-13H,1-3,6-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGEOUSOCUCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CN=CC(=C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-5-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.